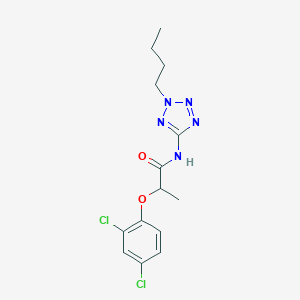
N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BAY 11-7082 is a selective inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. In
作用機序
BAY 11-7082 selectively inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing its translocation to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of pro-inflammatory cytokine and chemokine production, the induction of apoptosis and cell cycle arrest, and the sensitization of cancer cells to chemotherapy and radiation therapy. In addition, BAY 11-7082 has been shown to reduce inflammation and tissue damage in various animal models of inflammation and autoimmune disorders.
実験室実験の利点と制限
BAY 11-7082 has several advantages for lab experiments, including its high selectivity for NF-κB inhibition, its low toxicity, and its ability to penetrate cell membranes. However, BAY 11-7082 also has some limitations, including its instability in aqueous solutions, its low solubility in water, and its potential for off-target effects.
将来の方向性
For BAY 11-7082 research include the optimization of its pharmacokinetic properties, the development of more stable analogs, the identification of its molecular targets, and the evaluation of its efficacy and safety in clinical trials. In addition, BAY 11-7082 may have potential applications in other fields, such as agriculture and environmental science, due to its ability to modulate NF-κB signaling in plants and bacteria.
合成法
The synthesis of BAY 11-7082 involves the reaction of 2,4-dichlorophenol with 2-amino-2-butanol to form 2-(2,4-dichlorophenoxy)-1-hydroxybutane. This intermediate is then reacted with tetrazole to form BAY 11-7082. The overall yield of the synthesis method is approximately 40%.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BAY 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation and autoimmune disorders, BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
特性
分子式 |
C14H17Cl2N5O2 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
N-(2-butyltetrazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C14H17Cl2N5O2/c1-3-4-7-21-19-14(18-20-21)17-13(22)9(2)23-12-6-5-10(15)8-11(12)16/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,22) |
InChIキー |
GVNHSLXGHDKBJA-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCCCN1N=C(N=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
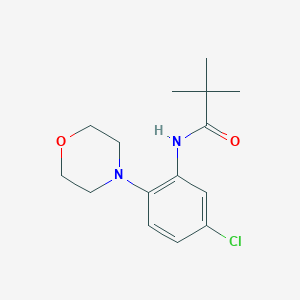
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
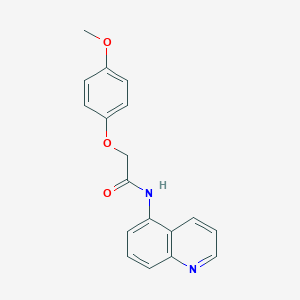
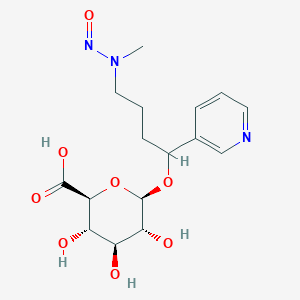
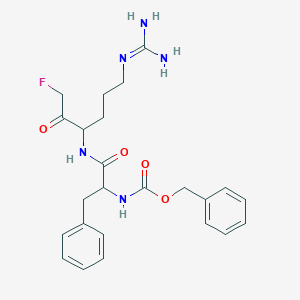
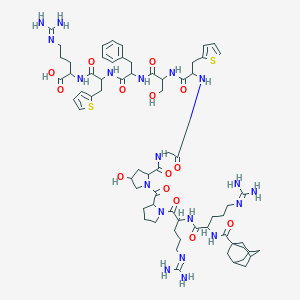
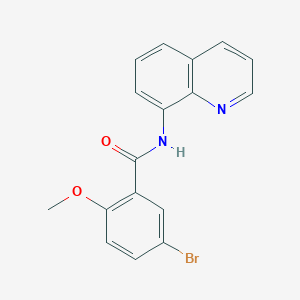
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)
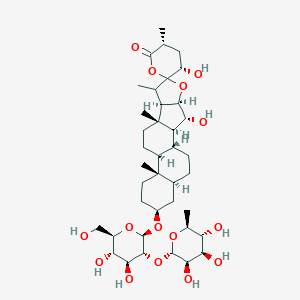
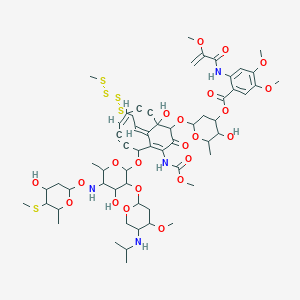
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)